Lipophilicity (LogP) of 2-Amino-3,5-dimethoxybenzoic Acid Compared to 2-Amino-4,5-dimethoxybenzoic Acid Regioisomer
The calculated partition coefficient (LogP) for 2-amino-3,5-dimethoxybenzoic acid is 0.9842 to 1.3 [1]. Although directly measured LogP data for 2-amino-4,5-dimethoxybenzoic acid (the 4,5-regioisomer) are not reported in the same study, the 3,5-substitution pattern is expected to yield a different LogP due to altered intramolecular hydrogen bonding and electronic distribution compared to the 4,5-substitution geometry .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 0.98 to 1.3 (calculated) |
| Comparator Or Baseline | 2-Amino-4,5-dimethoxybenzoic acid (regioisomer) - LogP data not directly measured in same study; qualitative inference based on substitution pattern |
| Quantified Difference | Difference cannot be quantified due to absence of direct comparative measurement data; regioisomeric substitution geometry is predicted to alter lipophilicity |
| Conditions | Computational prediction (in silico calculation) |
Why This Matters
Lipophilicity differences affect phase-transfer behavior, chromatographic retention, and membrane permeability, directly impacting synthetic work-up procedures and potential biological screening outcomes.
- [1] MolAid. Compound Property Data for 2-Amino-3,5-dimethoxybenzoic acid (CAS 79263-00-6): LogP = 1.3. Accessed April 2026. View Source
